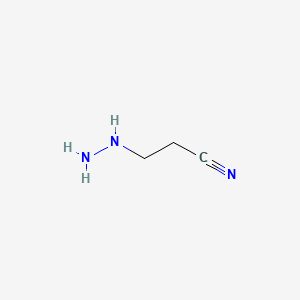

2-Cyanoethylhydrazine

Beschreibung

Historical Discovery and Nomenclature

The development of this compound as a synthetic reagent emerged from the broader investigation of cyanoethylation reactions that gained prominence in the mid-20th century. Historical documentation from Russian Chemical Reviews in 1961 indicates that the β-cyanoethyl group was most frequently introduced into compounds containing mobile hydrogen atoms through reactions with acrylonitrile. The compound's synthesis was initially achieved through Michael addition reactions, as referenced in early chemical abstracts and patent literature.

The nomenclature of this compound has evolved through several systematic naming conventions. The primary designation "this compound" reflects the structural arrangement where a cyanoethyl group is attached to the hydrazine moiety. Alternative names found in historical literature include "beta-cyanoethylhydrazine" and "3-hydrazinopropionitrile," each emphasizing different structural aspects of the molecule. The compound has also been referenced as "(2-cyanoethyl)hydrazine" in various chemical databases, with the parenthetical notation clarifying the substitution pattern.

Early research into cyanoethylation processes established the fundamental chemistry underlying the formation and reactivity of β-cyanoethyl derivatives. The 1961 review by Butskus documented extensive studies on cyanoethylation, decyanoethylation, and transcyanoethylation reactions, providing the theoretical foundation for understanding compounds like this compound. This historical context demonstrates that the compound emerged as part of a systematic exploration of cyanoethyl chemistry that began in the 1940s and 1950s.

Systematic IUPAC Classification

According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 3-hydrazinylpropanenitrile. This designation precisely describes the molecular structure, indicating a three-carbon propanenitrile backbone with a hydrazinyl substituent at the third position. The IUPAC naming convention provides unambiguous identification of the compound's structure and functional group arrangement.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-hydrazinylpropanenitrile |

| Molecular Formula | C₃H₇N₃ |

| Molecular Weight | 85.1 g/mol |

| Chemical Abstracts Service Number | 353-07-1 |

| InChI Key | VIHRIIARIFUQLC-UHFFFAOYSA-N |

| SMILES Notation | C(CNN)C#N |

| MDL Number | MFCD00043620 |

| PubChem CID | 136177 |

The systematic classification places this compound within the broader category of hydrazine derivatives, specifically as a substituted hydrazine bearing a cyanoethyl functional group. The compound contains three nitrogen atoms within its structure: two comprising the hydrazine moiety and one forming the terminal nitrile group. This structural arrangement classifies it as both a nitrile compound and a hydrazine derivative, contributing to its diverse reactivity profile.

The European Community number 626-006-9 provides additional regulatory identification for the compound. Various chemical databases have assigned specific identifiers, including the DSSTox Substance ID DTXSID80188794 and the Nikkaji Number J56.065K, facilitating comprehensive chemical information management and regulatory compliance.

Industrial and Academic Relevance

The industrial significance of this compound stems primarily from its role in oligonucleotide synthesis and pharmaceutical chemistry. In the field of nucleic acid chemistry, the compound has found extensive application in the preparation of synthetic oligodeoxynucleotides. Research published in 2010 demonstrated that the 2-cyanoethyl group serves as an effective protecting group for internucleotidic phosphate groups, enabling controlled synthesis of complex nucleic acid structures. The ease of deprotection using hydrazine-based reagents has made this approach particularly valuable for automated DNA synthesis protocols.

Table 2: Industrial Applications of this compound

| Application Area | Specific Use | Reference Year |

|---|---|---|

| Oligonucleotide Synthesis | Phosphate Protection | 2010 |

| Pharmaceutical Development | Enzyme Inhibitor Synthesis | 2002 |

| Heterocyclic Chemistry | Pyrazole Formation | 2023 |

| Chemical Modification | Chip Array Attachment | 2002 |

Academic research has extensively explored the synthetic utility of this compound in heterocyclic chemistry. Studies published in 2023 in the Beilstein Journal of Organic Chemistry revealed that reactions of 2-cyanothioacetamides with hydrazine derivatives, including this compound, lead to the formation of 3,5-diaminopyrazoles through novel cyclization mechanisms. These findings have expanded the understanding of pyrazole synthesis methodologies and provided new synthetic routes to biologically relevant heterocyclic compounds.

The pharmaceutical relevance of this compound derivatives has been demonstrated through research on enzyme inhibition. A 2002 study published in PubMed documented the synthesis of beta-N-cyanoethyl acyl hydrazide derivatives as beta-glucuronidase inhibitors. The research identified specific structural features responsible for inhibitory activity, with benzyloxy-substituted derivatives showing particular potency. This work established this compound as a valuable scaffold for developing enzyme-targeted therapeutics.

In the realm of chemical biology, this compound has contributed to the development of advanced chemical modification techniques. Research from 2002 described novel approaches for chip array attachment and conjugation using cyanoethyl-protected hydrazide functionalities. These methodologies have enabled the creation of sophisticated bioanalytical platforms and contributed to advances in genomics and proteomics research.

The compound's academic importance is further emphasized by its role in fundamental studies of cyanoethylation chemistry. Historical research dating to 1974 documented reactions with β-cyanoethylhydrazine leading to complex pyrazole derivatives, including 5-amino-4-cyano-1-β-cyanoethyl-3-cyanomethyl-pyrazole formation through reaction with malononitrile. These studies established foundational understanding of cyanoethylhydrazine reactivity patterns that continue to inform contemporary synthetic methodology development.

Eigenschaften

IUPAC Name |

3-hydrazinylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c4-2-1-3-6-5/h6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRIIARIFUQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188794 | |

| Record name | (2-Cyanoethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-07-1 | |

| Record name | (2-Cyanoethyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 353-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Cyanoethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanoethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-CYANOETHYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6H109C98B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Direct Cyanoalkylation of Hydrazine

One of the primary methods to prepare this compound involves cyanoalkylation of hydrazine or N-monocyanoalkylated hydrazine derivatives. This approach is documented in patent US3527594A, which describes the preparation of N-cyanoalkylated hydrazines by reaction of hydrazine with cyanoalkyl halides or related precursors.

- Reaction Example : N-cyanoethylhydrazine is synthesized by reacting hydrazine with acrylonitrile under controlled conditions.

- The process typically involves refluxing hydrazine with acrylonitrile in ethanol or aqueous ethanol solutions.

- The reaction conditions include heating under reflux for 2-4 hours, followed by cooling and crystallization to isolate the product.

Example from Patent US3527594A:

| Reagents | Conditions | Yield/Observations |

|---|---|---|

| 2,6-Dichlorobenzaldehyde + N-(2-cyanoethyl)hydrazine | Reflux in ethanol for 2 hours | Product precipitates as white crystals, melting point 75-76 °C |

| N-(2-cyano-2-methylethyl)hydrazine + 2,6-dichlorobenzaldehyde | Reflux in aqueous ethanol for 4 hours | Formation of N-cyanoalkylated hydrazine derivatives |

This method highlights the utility of N-(2-cyanoethyl)hydrazine as an intermediate for further synthetic transformations.

Reaction of Hydrazine with Acrylonitrile

A common industrial and laboratory-scale synthesis involves the nucleophilic addition of hydrazine to acrylonitrile:

$$

\text{Hydrazine} + \text{Acrylonitrile} \rightarrow \text{this compound}

$$

- This reaction proceeds via Michael addition, where hydrazine attacks the electrophilic β-carbon of acrylonitrile.

- The reaction is typically carried out in aqueous or alcoholic solvents under mild heating.

- Controlling the molar ratio and reaction time is critical to minimize side reactions such as polymerization or over-alkylation.

Hydrolysis of Carbonyl Derivatives of Hydrazine

Another advanced method involves preparing hydrazine derivatives through hydrolysis of carbonyl derivatives such as isohydrazones, hydrazones, or azines, followed by selective isolation of substituted hydrazines including this compound.

- This method is described in patent US3332739A, which outlines a process where a carbonyl compound (aldehyde or ketone) reacts with chlorine or chloramine and excess ammonia to form isohydrazones.

- These intermediates are then hydrolyzed on a cation-exchange resin at elevated temperatures (40-120 °C) to yield hydrazine compounds.

- The hydrazine is retained on the resin and subsequently liberated by treatment with aqueous ammonia.

This process offers high yields and purity of substituted hydrazines and can be adapted for this compound synthesis by selecting appropriate carbonyl precursors.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyanoalkylation of Hydrazine | Hydrazine + Acrylonitrile, reflux in ethanol | Straightforward, industrially viable | Requires careful control to avoid over-alkylation |

| Hydrolysis of Carbonyl Derivatives | Isohydrazones/hydrazones + cation-exchange resin, 40-120 °C | High purity, adaptable to substituted hydrazines | Requires specialized resin and equipment |

| Reaction of 2-Cyanothioacetamides with Hydrazine | 2-Cyanothioacetamides + hydrazine, ethanol, 80 °C | Useful for heterocyclic synthesis | Not direct synthesis of this compound |

| Condensation with Aldehydes | N-(2-cyanoethyl)hydrazine + aldehydes, reflux ethanol | Useful for derivative synthesis | Requires pre-formed this compound |

Research Findings and Notes

- The cyanoalkylation approach is the most commonly reported and industrially applied method for this compound synthesis due to its simplicity and scalability.

- The hydrolysis of carbonyl derivatives on cation-exchange resins offers a novel and efficient route to substituted hydrazines, including this compound, with high yields and purity, as shown in patent literature.

- Reaction conditions such as temperature, solvent, and molar ratios significantly influence yield and purity.

- This compound is hygroscopic and toxic, necessitating careful handling and storage at low temperatures (2-8 °C).

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyanoethylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the nitrile group to form amines.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols.

Major Products Formed

3,5-Diaminopyrazole: Formed through reactions with enaminonitrile.

1,2,4-Triazoles: Formed through reactions with aroyl isothiocyanates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antimicrobial Properties

2-Cyanoethylhydrazine has been investigated for its antiviral and antimicrobial properties. In a study focusing on the synthesis of benzyl derivatives using this compound, researchers found that these compounds exhibited notable inhibition against various pathogens, including Candida albicans and Cryptococcus neoformans. The growth inhibition was quantitatively assessed using absorbance measurements at specific wavelengths (OD530 for C. albicans and OD600 for C. neoformans), with results indicating that compounds derived from this compound demonstrated over 80% inhibition in certain cases .

Anti-inflammatory Activity

Another significant application of this compound is in the development of anti-inflammatory agents. Research has shown that derivatives synthesized from this compound can modulate inflammatory responses in vitro. For instance, a study reported the synthesis of a derivative that reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, indicating its potential as an anti-inflammatory therapeutic agent .

Agricultural Applications

Pesticide Development

In agricultural chemistry, this compound has been explored as a precursor for developing novel pesticides. Its derivatives have shown effectiveness against various agricultural pests, contributing to crop protection strategies. The synthesis of these derivatives often involves reactions with different functional groups to enhance their bioactivity while minimizing toxicity to non-target organisms .

Material Science

Polymer Synthesis

This compound is also utilized in polymer chemistry. It serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. The incorporation of cyano groups into polymer backbones can significantly affect their physical properties, making them suitable for various industrial applications .

Data Summary Table

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral/Antimicrobial | >80% growth inhibition against pathogens |

| Anti-inflammatory | Reduced TNF-α and IL-1β production | |

| Agricultural Chemistry | Pesticide development | Effective against agricultural pests |

| Material Science | Polymer synthesis | Enhanced thermal stability and strength |

Case Studies

Case Study 1: Antiviral Activity Evaluation

In a study evaluating the antiviral activity of compounds synthesized from this compound, researchers conducted assays against several viral strains. The results demonstrated that certain derivatives exhibited significant antiviral activity, leading to further investigations into their mechanisms of action and potential therapeutic applications.

Case Study 2: Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory mechanisms of a derivative synthesized from this compound revealed its ability to inhibit key signaling pathways involved in inflammation. This study utilized molecular docking studies alongside in vitro assays to elucidate the compound's interaction with specific targets, paving the way for future drug development .

Wirkmechanismus

The mechanism of action of cyanoethylhydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify other molecules. The nitrile group in cyanoethylhydrazine can be converted to other functional groups, allowing it to interact with different biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below summarizes key differences between 2-Cyanoethylhydrazine and structurally related hydrazine derivatives:

Key Observations :

- Molecular Weight: this compound has the lowest molecular weight, enhancing its volatility and reactivity compared to bulkier derivatives like 1,2-diphenylhydrazine.

- Functional Groups: The cyano group in this compound distinguishes it from phenyl-substituted hydrazines, enabling unique reactivity in cyclization and condensation reactions.

Reactivity Trends :

- Cyano-containing hydrazines (e.g., this compound) exhibit faster condensation kinetics due to the electron-withdrawing -CN group, whereas acetylated derivatives (e.g., N'-acetyl-2-cyanoacetohydrazide) show moderated reactivity .

Application Insights :

- The cyano group enhances bioactivity in drug candidates, while phenyl substituents (e.g., in 1,2-diphenylhydrazine) often introduce toxicity concerns.

Biologische Aktivität

2-Cyanoethylhydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its anti-inflammatory properties, antimicrobial efficacy, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group () attached to an ethylhydrazine moiety. The structural formula can be represented as follows:

This configuration allows for various interactions with biological targets, contributing to its diverse pharmacological effects.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its anti-inflammatory and antimicrobial properties. Below is a summary of key findings:

Anti-Inflammatory Activity

- Mechanism of Action : Research indicates that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα. In vitro studies have shown that it can significantly reduce nitrite production in macrophage cultures, suggesting a potential role in the treatment of inflammatory diseases .

- In Vivo Efficacy : In animal models, this compound demonstrated significant anti-edematogenic effects, comparable to dexamethasone, reducing paw edema in CFA-induced models .

- Molecular Targets : Molecular docking studies have identified potential interactions with enzymes involved in inflammatory processes, including COX-2 and iNOS .

Antimicrobial Activity

- Efficacy Against Pathogens : Several studies have reported the antimicrobial activity of this compound derivatives against various bacterial strains. For instance, compounds derived from this compound exhibited inhibitory effects against Acinetobacter baumannii and Candida albicans .

- Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated using standard assays, revealing that some derivatives maintain high activity with minimal cytotoxic effects on human cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Case Study on Inflammation : In a study examining the anti-inflammatory properties of this compound, researchers found that treatment resulted in a significant decrease in edema within hours post-administration. The study highlighted the compound's potential as a therapeutic agent for chronic inflammatory conditions .

- Case Study on Antimicrobial Activity : A series of derivatives synthesized from this compound were tested against multiple bacterial strains, with several showing over 80% inhibition rates. This positions these compounds as promising candidates for further development as antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-cyanoethylhydrazine derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via condensation reactions between hydrazine hydrate and cyanoacetohydrazide precursors under reflux conditions. For example, ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy] acetate reacts with hydrazine hydrate in ethanol at room temperature for 30 hours to yield acetohydrazide intermediates (92% yield) . Optimization involves solvent selection (e.g., ethanol or methanol-chloroform mixtures), stoichiometric ratios (1:1 molar ratio of reactants), and acid catalysis (e.g., acetic acid) to enhance purity and yield .

Q. What spectroscopic methods are most effective for characterizing this compound derivatives?

Key techniques include:

- IR spectroscopy : Identifies functional groups such as NH (3200 cm⁻¹), C=O (1680 cm⁻¹), and CN (2200 cm⁻¹) .

- ¹H NMR : Resolves hydrazone protons (δ 7.3–8.5 ppm) and aromatic substituents .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z = 265 for C15H11N3O2 derivatives) .

Elemental analysis (C, H, N) is critical for validating purity (>98%) .

Intermediate-Level Research Questions

Q. How can researchers address conflicting data on reaction yields for this compound derivatives?

Discrepancies often arise from variations in reaction time, solvent polarity, or catalyst loading. For instance, refluxing with acetic acid for 18 hours yields 69% of product 5 , whereas shorter reaction times (5 hours) with 3-chlorobenzaldehyde produce 91% of product 4 . Systematic optimization using design-of-experiment (DoE) approaches is recommended to identify critical parameters .

Q. What strategies are used to improve solubility and stability of this compound derivatives in biological assays?

- Solvent selection : Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in aqueous buffers .

- Derivatization : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances stability against hydrolysis .

- Storage : Protect from light at -20°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with targeted bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with antimicrobial or antitumor activity. Molecular docking studies against enzyme targets (e.g., E. coli DNA gyrase) can prioritize derivatives for synthesis . Experimental validation via MIC (minimum inhibitory concentration) assays is essential to confirm predictions .

Q. What analytical methods resolve contradictions in reported toxicity profiles of this compound derivatives?

- GC-MS/NMR : Confirm structural integrity and detect impurities (e.g., unreacted hydrazine) that may contribute to toxicity .

- In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic stability and cytotoxicity, comparing results across studies with standardized protocols .

- Environmental analysis : NIOSH Method 2513 detects 2-chloroethanol byproducts via secondary GC columns or MS .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

Bulky substituents (e.g., 4-chlorobenzylidene) slow condensation kinetics but improve regioselectivity. Electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) accelerate hydrazone formation due to enhanced electrophilicity . Reaction monitoring via TLC or HPLC is advised to track intermediate stability .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound-based heterocycles?

- Stepwise synthesis : Prepare acetohydrazide intermediates first, followed by condensation with aldehydes/ketones .

- Purification : Recrystallize products from methanol-chloroform mixtures (1:1) to remove unreacted starting materials .

- Yield documentation : Report yields alongside reaction time, temperature, and solvent ratios to enable replication .

Q. How should researchers validate conflicting spectral data for novel this compound analogs?

Cross-validate using complementary techniques:

- Compare experimental IR peaks with computational simulations (e.g., Gaussian 16) .

- Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in complex structures .

- Publish raw spectral data in supplementary materials for peer review .

Safety and Regulatory Compliance

Q. What safety protocols are critical when handling this compound derivatives?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

- Waste disposal : Neutralize hydrazine residues with 10% HCl before disposal .

- Emergency protocols : Maintain antidotes (e.g., methylene blue) for methemoglobinemia risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.